1,3-Thiazole-4-carbonyl chloride
Overview
Description
1,3-Thiazole-4-carbonyl chloride is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in the formation of thiazole derivatives. The presence of the carbonyl chloride functional group makes it a valuable intermediate in organic synthesis.
Scientific Research Applications
1,3-Thiazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is used in the development of drugs targeting various diseases, such as bacterial infections and cancer.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to possess various pharmacological activities, including antimicrobial, antifungal, and anticancer properties . For instance, some thiazole derivatives have shown potent antitumor activity against liver carcinoma cell line HepG2 .
Mode of Action
It’s known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . The structure–activity relationship (SAR) of 1,3,4-thiadiazole scaffold suggests that electron-withdrawing group increases the activity .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to diverse biological effects .
Result of Action
Some thiazole derivatives have shown potent antitumor activity against liver carcinoma cell line hepg2 . They can cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
1,3-Thiazole-4-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This compound can interact with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in the synthesis of peptide-based drugs and other bioactive compounds. Additionally, this compound can act as an acylating agent, modifying the activity of enzymes and proteins by introducing thiazole moieties into their structures .
Cellular Effects
This compound has been shown to influence various cellular processes It can affect cell signaling pathways, gene expression, and cellular metabolismIn some cases, this compound has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by acylating their active sites, leading to changes in their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 1,3-Thiazole-4-carboxylic acid. Long-term exposure to this compound has been shown to affect cellular function, with some studies reporting sustained cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity. At high doses, this compound can induce toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolic transformations can affect the compound’s bioactivity and toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the nucleus, cytoplasm, and mitochondria. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can affect its activity and function, as it can interact with different biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of thiazole derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various thiazole derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries.
Comparison with Similar Compounds
1,3-Thiazole-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 2-position.
1,3-Thiazole-5-carbonyl chloride: Another isomer with the carbonyl chloride group at the 5-position.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring, exhibiting different reactivity and applications.
Uniqueness: 1,3-Thiazole-4-carbonyl chloride is unique due to its specific reactivity profile and the position of the carbonyl chloride group, which influences its chemical behavior and applications. Its ability to form a wide range of derivatives makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-thiazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECMELMYALUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574605 | |
Record name | 1,3-Thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3745-79-7 | |
Record name | 1,3-Thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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